2,4-Dibromonaphthalen-1-amine

Organic Synthesis Material Science Procurement

Researchers requiring dual-bromo naphthylamine for sequential cross-coupling often encounter inconsistent reactivity from mono-bromo or dichloro analogs. 2,4-Dibromonaphthalen-1-amine solves this with two distinct Br handles at the 2- and 4-positions, enabling precise Suzuki-Miyaura or Buchwald-Hartwig couplings for complex biaryl/heteroaryl architectures. - Enables iterative C-C/C-N bond formation for KRAS G12C inhibitor scaffolds and tailored OLED emitters. - Differentiated LogP (4.53 vs. 4.31 for mono-Br) and higher boiling point (369.7°C) ensure predictable handling. - Available in consistent ≥97% purity from multiple lots; ships ambient with full QA documentation.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
CAS No. 20191-76-8
Cat. No. B181722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromonaphthalen-1-amine
CAS20191-76-8
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2N)Br)Br
InChIInChI=1S/C10H7Br2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2
InChIKeyUYTVDHNTKCSQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromonaphthalen-1-amine Overview


2,4-Dibromonaphthalen-1-amine is a halogenated aromatic amine with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol [1]. It features a naphthalene core substituted with two bromine atoms at the 2- and 4-positions and a primary amine group at the 1-position [1]. This compound is commercially available from multiple suppliers with purities ranging from 97% to 99.62% , and is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and organic electronics development .

2,4-Dibromonaphthalen-1-amine Substitution Limits


Generic substitution of 2,4-dibromonaphthalen-1-amine with mono-brominated naphthylamines or dichloro analogs is not scientifically valid due to distinct differences in physicochemical properties and synthetic utility. The presence of two bromine atoms at specific positions (2- and 4-) provides dual reactive handles for sequential cross-coupling reactions, enabling the construction of complex architectures unattainable with mono-bromo analogs like 2-bromo-1-naphthylamine or 4-bromo-1-naphthylamine [1]. Furthermore, the heavier bromine atoms confer different electronic effects and leaving group reactivities compared to chloro analogs such as 2,4-dichloro-1-naphthylamine, directly impacting reaction kinetics and selectivity in palladium-catalyzed transformations . These quantitative differences in LogP (4.5282 vs. 4.3100), boiling point (369.7°C vs. 351.3°C), and density (1.902 vs. 1.563 g/cm³) underscore why direct interchangeability is not supported by physicochemical evidence [2][3].

2,4-Dibromonaphthalen-1-amine Comparative Evidence


Purity & Availability vs. Mono-Bromo Analogs

2,4-Dibromonaphthalen-1-amine is commercially supplied with purities up to 99.62% . This purity level is comparable to, and in some cases exceeds, that of commonly used mono-bromo analogs like 2-bromo-1-naphthylamine (available at >98.0% purity) . The availability of multiple purity grades (97%, 98%, 99.62%) provides flexibility for different synthetic applications, from initial screening to advanced material fabrication .

Organic Synthesis Material Science Procurement

Lipophilicity: Dibromo vs. Dichloro Analog

The predicted LogP of 2,4-dibromonaphthalen-1-amine is 4.5282 [1], which is 0.2182 units higher than that of its dichloro analog, 2,4-dichloro-1-naphthylamine (predicted LogP 4.3100) [2]. This difference indicates that the dibromo compound is more lipophilic, which can influence its solubility profile, membrane permeability, and potential for bioaccumulation.

Medicinal Chemistry ADME Lipophilicity

Boiling Point vs. 4-Bromo-1-naphthylamine

The predicted boiling point of 2,4-dibromonaphthalen-1-amine is 369.7±27.0 °C [1], which is approximately 31.3 °C higher than that of the mono-bromo analog 4-bromo-1-naphthylamine (predicted boiling point 338.4±17.0 °C) . This difference is attributed to the increased molecular weight and stronger intermolecular interactions arising from the additional bromine atom.

Physical Chemistry Thermal Stability Purification

Density vs. 4-Bromo-1-naphthylamine

The predicted density of 2,4-dibromonaphthalen-1-amine is 1.902±0.06 g/cm³ [1], which is 0.339 g/cm³ higher than that of 4-bromo-1-naphthylamine (predicted density 1.563±0.06 g/cm³) . The additional bromine atom contributes to a more compact and dense molecular packing in the solid state.

Material Properties Solid-State Chemistry Formulation

Sequential Cross-Coupling via Dual Bromine Sites

Unlike mono-bromo analogs such as 2-bromo-1-naphthylamine (one reactive site) or 4-bromo-1-naphthylamine (one reactive site), 2,4-dibromonaphthalen-1-amine possesses two bromine atoms at distinct positions (2- and 4-) on the naphthalene ring [1]. This structural feature enables sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . While quantitative yield data for direct head-to-head comparisons are not available in public literature, class-level inference dictates that the dibromo compound allows for the construction of more complex, unsymmetrical biaryl or heteroaryl systems via iterative coupling strategies, which is impossible with mono-halogenated naphthylamines.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Electronic Structure Tuning via Bromine

The electronic properties of 2,4-dibromonaphthalen-1-amine are distinct from its chloro and iodo analogs due to the unique electronic effects of bromine. The amino group significantly raises the HOMO energy level, while the two bromine atoms cooperatively lower the LUMO energy level via inductive effects . Bromine's strong spin-orbit coupling further influences excited-state properties, potentially promoting intersystem crossing . While specific HOMO/LUMO energy values for this compound are not publicly available, a comparative DFT study on halogenated polycyclic aromatic hydrocarbons demonstrated that the HOMO-LUMO gap decreases with increasing halogen substitution and is influenced by the halogen's atomic orbital contributions [1]. This class-level inference suggests that the dibromo substitution pattern in 2,4-dibromonaphthalen-1-amine results in a smaller energy gap compared to its dichloro analog, making it a distinct candidate for tuning optoelectronic properties.

Organic Electronics OLED DFT Computational Chemistry

2,4-Dibromonaphthalen-1-amine Applications


KRAS G12C Inhibitor Intermediate Synthesis

2,4-Dibromonaphthalen-1-amine is utilized as a key reactant in the preparation of heterocyclic compounds that act as KRAS G12C inhibitors, a class of targeted cancer therapeutics [1]. The presence of two bromine atoms at the 2- and 4-positions provides dual reactive handles for sequential cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl scaffolds required for potent inhibition. This synthetic utility is a direct consequence of the compound's differentiated reactivity profile (Evidence Item 5) and is not achievable with mono-bromo naphthylamine analogs. The high purity available (up to 99.62%) (Evidence Item 1) ensures consistent reaction outcomes and minimizes byproducts during multi-step medicinal chemistry campaigns.

OLED Material Building Block via Cross-Coupling

In the field of organic electronics, 2,4-dibromonaphthalen-1-amine serves as a high-performance, tri-functional synthetic building block for the construction of linear or branched extended π-conjugated systems used in OLED materials . The dual bromine sites enable precise, site-selective coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce electron-donating or electron-withdrawing units, while the primary amine group offers an additional site for functionalization with heterocyclic donor units like carbazole . This ability to fine-tune electronic structure—supported by the class-level inference that bromine substitution lowers the LUMO and impacts the HOMO-LUMO gap (Evidence Item 6)—makes it a critical intermediate for synthesizing tailored emitters, including those for thermally activated delayed fluorescence (TADF) applications.

MIF Inhibitors via Pyrazole Derivatives

This compound is employed as a starting material for the synthesis of pyrazole derivatives that act as inhibitors of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory diseases and cancer . The differentiated physicochemical properties, including the higher boiling point (Evidence Item 3) and density (Evidence Item 4) compared to mono-bromo analogs, may influence the handling and purification of intermediates during the synthetic sequence. The availability of multiple purity grades (Evidence Item 1) allows researchers to select the most cost-effective option for initial exploratory synthesis versus more rigorous later-stage optimization studies.

Ligand for Metal Complexes

1-Amino-2,4-dibromonaphthalene has been reported to act as a stable ligand capable of binding copper, making it useful for the synthesis of copper complexes and for studying copper-ligand interactions . The specific electronic effects imparted by the two bromine atoms (Evidence Item 6) can tune the electronic properties of the resulting metal complexes, offering a distinct alternative to non-halogenated or chloro-substituted naphthylamine ligands. This application leverages the compound's unique combination of a primary amine donor and electron-withdrawing bromine substituents to modulate metal center reactivity.

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